3-Fluorobenzoic acid, morpholide

Description

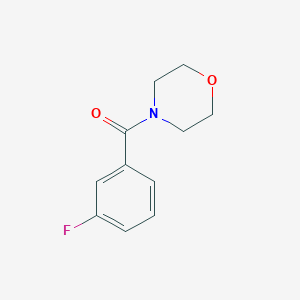

The exact mass of the compound 4-(3-fluorobenzoyl)morpholine is 209.08520679 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBARPSUMPODNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluorobenzoic acid morpholide, also known as (3-fluorophenyl)(morpholino)methanone. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in bioactive molecules. This document details the synthetic route, experimental protocols, and key characterization data.

Synthesis

The synthesis of 3-fluorobenzoic acid morpholide is typically achieved through a two-step process. The first step involves the conversion of 3-fluorobenzoic acid to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride. This is a standard transformation often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The second step is the amidation of the resulting 3-fluorobenzoyl chloride with morpholine. This reaction, a classic example of the Schotten-Baumann reaction, proceeds readily to form the stable amide product, 3-fluorobenzoic acid morpholide. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of 3-Fluorobenzoic Acid Morpholide

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

To a solution of 3-fluorobenzoic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluorobenzoic Acid Morpholide

To a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) at 0 °C, a solution of 3-fluorobenzoyl chloride (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. After the reaction is complete, it is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product. The crude 3-fluorobenzoic acid morpholide can be purified by column chromatography on silica gel.

Characterization

The successful synthesis of 3-fluorobenzoic acid morpholide is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The physical properties, such as melting point, are also determined.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Not available. Expected to be a solid at room temperature. |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-fluorobenzoic acid morpholide is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the morpholine ring. Based on data for analogous compounds such as (3-chlorophenyl)(morpholino)methanone, the aromatic protons will appear in the downfield region (δ 7.0-7.5 ppm), while the morpholine protons will be observed as broad multiplets in the upfield region (δ 3.4-3.8 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the morpholine carbons. The carbonyl carbon is expected to resonate at approximately 169 ppm. The aromatic carbons will show signals in the range of 115-163 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant. The morpholine carbons typically appear around 43-48 ppm and 67 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-fluorobenzoic acid morpholide will feature a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, C-F stretching, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the cleavage of the amide bond, leading to characteristic fragment ions of the 3-fluorobenzoyl and morpholinyl moieties.

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | Aromatic protons: ~7.0-7.5 ppm (m); Morpholine protons: ~3.4-3.8 ppm (br m) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon: ~169 ppm; Aromatic carbons: ~115-163 ppm; Morpholine carbons: ~43-48, 67 ppm |

| IR (KBr) | Amide C=O stretch: ~1630-1680 cm⁻¹ |

| Mass Spec (EI) | Molecular Ion (M⁺): ~209 m/z |

Visualizations

Synthesis Workflow

The logical flow of the synthesis of 3-fluorobenzoic acid morpholide is depicted in the following workflow diagram.

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorobenzoic Acid and its Morpholide Derivative

This technical guide provides a comprehensive overview of the physicochemical properties of 3-fluorobenzoic acid and its corresponding morpholide derivative, (3-fluorophenyl)(morpholino)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

3-Fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The presence of the fluorine atom at the meta-position influences the electronic properties and reactivity of the molecule.[2] The morpholide amide, formed by the condensation of 3-fluorobenzoic acid and morpholine, is a compound of interest in medicinal chemistry due to the favorable pharmacokinetic properties often associated with the morpholine moiety. This guide details the known physicochemical properties of 3-fluorobenzoic acid and provides insights into the expected properties of its morpholide derivative.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-fluorobenzoic acid. While experimental data for (3-fluorophenyl)(morpholino)methanone is limited in the public domain, predicted values and properties of the parent compounds are provided for estimation.

Table 1: Physicochemical Properties of 3-Fluorobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | [1][3][4] |

| Molecular Weight | 140.11 g/mol | [1][3][4][5] |

| Appearance | White to light yellow crystalline powder | [1][5][6][7] |

| Melting Point | 122-125 °C | [1][3][4] |

| Boiling Point | No information available | [3] |

| Solubility | Very soluble in water | [6][8][9][10] |

| pKa | 3.86 (at 25 °C) | [8][9] |

| logP (Octanol/Water) | 2.2 | [5] |

Table 2: Physicochemical Properties of (3-fluorophenyl)(morpholino)methanone (3-Fluorobenzoic Acid, Morpholide)

| Property | Value (Predicted/Estimated) | Notes |

| Molecular Formula | C₁₁H₁₂FNO₂ | - |

| Molecular Weight | 209.22 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar amide structures |

| Melting Point | Expected to be higher than 3-fluorobenzoic acid | Amide formation generally increases melting point |

| Boiling Point | Higher than 3-fluorobenzoic acid | Increased molecular weight and polarity |

| Solubility | Moderate solubility in water, soluble in organic solvents | Morpholine moiety can increase aqueous solubility compared to other amides |

| pKa | Not applicable (amide is generally neutral) | The basicity of the morpholine nitrogen is significantly reduced upon amide formation |

| logP (Octanol/Water) | Likely lower than 3-fluorobenzoic acid | The introduction of the polar morpholine ring is expected to decrease lipophilicity |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[11][12]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12][13] This assembly is then placed in a heating bath (e.g., Thiele tube with oil) or a melting point apparatus.[11][12]

-

Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[12]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[14][15] For a pure compound, this range is typically narrow (0.5-1.0°C).[11]

Solubility Determination

Solubility provides critical information about the polarity and functional groups present in a molecule.[16][17]

Protocol: Qualitative Solubility Test

-

Initial Test in Water: Place approximately 25 mg of the compound in a small test tube and add 0.75 mL of water in portions, shaking vigorously after each addition.[17] Observe if the compound dissolves completely.[16]

-

pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus paper to determine if it is acidic, basic, or neutral.[18][19]

-

Acid/Base Solubility (if water-insoluble): If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[17][18] Solubility in these reagents indicates the presence of acidic or basic functional groups.[17][20]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[21]

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[22]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[21][22]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[22]

Other methods for pKa determination include spectrophotometry (UV-Vis) and NMR spectroscopy.[21][22][23][24][25]

logP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound and its distribution between an immiscible organic (n-octanol) and aqueous phase.[26][27]

Protocol: Shake-Flask Method

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[28]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[26]

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[26][29]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[27]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. 间氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluorobenzoic acid | 455-38-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 3-Fluorobenzoic acid CAS#: 455-38-9 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. acdlabs.com [acdlabs.com]

- 28. agilent.com [agilent.com]

- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Analysis of 3-Fluorobenzoic Acid, Morpholide: A Technical Guide

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 3-fluorobenzoic acid, morpholide, also known as (3-fluorophenyl)(morpholino)methanone. Due to the limited availability of published experimental data for this specific compound, this guide utilizes spectroscopic data from the closely related analogue, (3-chlorophenyl)(morpholino)methanone, as a representative example for nuclear magnetic resonance (NMR) analysis. Infrared (IR) spectroscopy and mass spectrometry (MS) data presented are theoretical, based on established principles for aromatic amides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive summary of expected spectroscopic data, detailed experimental protocols, and a visual workflow for structural elucidation.

Introduction

(3-Fluorophenyl)(morpholino)methanone is an amide derivative of 3-fluorobenzoic acid and morpholine. The structural characterization of such molecules is fundamental in synthetic chemistry and drug discovery to confirm identity, purity, and conformation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in this process. This guide presents the expected spectroscopic data for this compound, and provides standardized protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of the target compound and its chloro-analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is for the analogous compound, (3-chlorophenyl)(morpholino)methanone, and is presented here as a representative example. The chemical shifts for the fluoro-analogue are expected to be similar, with characteristic splitting patterns arising from fluorine-proton and fluorine-carbon coupling.

Table 1: ¹H NMR Data of (3-chlorophenyl)(morpholino)methanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 – 7.32 | m | 5H | Aromatic protons |

| 3.97 – 3.24 | m | 8H | Morpholine protons |

Table 2: ¹³C NMR Data of (3-chlorophenyl)(morpholino)methanone

| Chemical Shift (δ) ppm | Assignment |

| 170.6 | C=O (Amide carbonyl) |

| 135.4 | Aromatic C (quaternary) |

| 130.1 | Aromatic CH |

| 128.7 | Aromatic CH |

| 127.2 | Aromatic CH |

| 67.0 | O-CH₂ (Morpholine) |

| 48.4 | N-CH₂ (Morpholine, α to N) |

| 42.7 | N-CH₂ (Morpholine, α to N) |

Infrared (IR) Spectroscopy (Theoretical)

Table 3: Theoretical IR Absorption Bands for (3-fluorophenyl)(morpholino)methanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2970, ~2860 | Medium-Strong | Aliphatic C-H stretch (Morpholine) |

| ~1645 | Strong | C=O stretch (Amide I band) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1270 | Strong | C-N stretch |

| ~1240 | Strong | Aryl-F stretch |

| ~1115 | Strong | C-O-C stretch (Morpholine) |

Mass Spectrometry (MS) (Theoretical)

Table 4: Plausible Mass Spectrometry Fragmentation for (3-fluorophenyl)(morpholino)methanone (C₁₁H₁₂FNO₂) - Molecular Weight: 209.22 g/mol

| m/z | Ion |

| 209 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 86 | [C₄H₈NO]⁺ (Morpholinoyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The solution should be homogeneous. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The ¹H NMR spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). ¹³C NMR spectra are also referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds. For EI-MS, the sample is introduced into the ion source, and a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-fluorobenzoic acid, morpholide. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a predictive assessment based on the known thermal properties of its constituent moieties: 3-fluorobenzoic acid and morpholine, as well as structurally analogous compounds, namely benzamide and various N-acylmorpholines. This guide offers predicted thermal characteristics, proposes potential decomposition pathways, and outlines standardized experimental protocols for the determination of thermal stability. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is an amide derivative formed from the condensation of 3-fluorobenzoic acid and morpholine. While the parent compounds are well-characterized, the thermal properties of the resulting amide are not extensively documented in publicly available literature. Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various fields, including pharmaceutical development and materials science. This guide aims to provide a thorough, albeit predictive, overview of these properties.

Predicted Thermal Properties

The thermal stability of this compound is predicted based on the analysis of its structural components and analogous compounds. A summary of the relevant data is presented in Table 1.

Table 1: Thermal Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset (°C, Predicted) |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123 | - | > 200 |

| Morpholine | C₄H₉NO | 87.12 | -4.9 | 128.9 | > 130 |

| Benzamide | C₇H₇NO | 121.14 | 127-130 | 288 | Evaporates before significant decomposition |

| N-Acetylmorpholine | C₆H₁₁NO₂ | 129.16 | 14 | 240-245 | > 200 |

| N-Benzoylmorpholine | C₁₁H₁₃NO₂ | 191.23 | 73.5-74.0 | 339.1 (Predicted) | > 250 |

| This compound (Predicted) | C₁₁H₁₂FNO₂ | 209.22 | ~80-100 | > 300 | ~250-300 |

Prediction Rationale:

-

Melting Point: The predicted melting point of this compound is estimated to be in the range of 80-100 °C. This is based on the melting point of the analogous N-benzoylmorpholine (73.5-74.0 °C) and considering the potential influence of the fluorine substituent on the crystal lattice energy.

-

Boiling Point: The boiling point is predicted to be above 300 °C, drawing a comparison with the predicted boiling point of N-benzoylmorpholine and the high boiling point of N-acetylmorpholine.

-

Decomposition Onset: The onset of thermal decomposition is predicted to be in the range of 250-300 °C. This prediction is based on the following factors:

-

The amide bond is generally thermally stable.

-

The aromatic ring and the morpholine ring are both relatively stable structures.

-

N-aryl amides, such as N-phenylbenzamide, have been shown to undergo pyrolysis at higher temperatures (e.g., 425 °C). The presence of the morpholine ring is expected to slightly decrease the thermal stability compared to a simple N-aryl amide.

-

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a primary pathway involving the cleavage of the amide bond, which is the most likely point of thermal instability. Secondary decomposition of the initial products would then follow at higher temperatures.

A proposed primary decomposition pathway is illustrated in the diagram below.

Caption: Predicted primary thermal decomposition pathway of this compound.

Mechanism Description:

Upon heating, the primary decomposition event is anticipated to be the homolytic cleavage of the C-N amide bond. This would generate a 3-fluorobenzoyl radical and a morpholinyl radical. These highly reactive radical species would then undergo a series of secondary reactions, including:

-

3-Fluorobenzoyl radical: Decarboxylation to form a 3-fluorophenyl radical, which could then abstract hydrogen to form fluorobenzene or participate in polymerization reactions.

-

Morpholinyl radical: Ring-opening reactions, hydrogen abstraction, and fragmentation to smaller volatile molecules.

In the presence of water, a hydrolytic decomposition pathway could also occur, leading to the formation of 3-fluorobenzoic acid and morpholine.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss occurs.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as glass transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just below the predicted decomposition onset (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Cool the sample to 25 °C at 10 °C/min.

-

Perform a second heating scan under the same conditions to observe any changes in the thermal behavior after the initial heating.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any exothermic events that might indicate decomposition.

-

The logical workflow for the thermal analysis is depicted in the following diagram.

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

Disclaimer

The information provided in this technical guide is based on predictive analysis and data from analogous compounds. It is intended for informational purposes only and should not be considered as a substitute for rigorous experimental validation. All handling and thermal analysis of chemical compounds should be conducted by trained professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

solubility profile of 3-fluorobenzoic acid, morpholide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-fluorobenzoic acid, morpholide. Due to the absence of specific experimental data in publicly available literature, this document infers the solubility characteristics based on the structural components of the molecule: the aromatic 3-fluorobenzoyl group and the aliphatic morpholine ring. This guide also outlines detailed experimental protocols for determining the precise solubility of the compound in various solvents, a critical step in preclinical development, formulation, and chemical process design.

Introduction to this compound

This compound, also known as N-(3-fluorobenzoyl)morpholine, is an amide derivative of 3-fluorobenzoic acid and morpholine. Its chemical structure combines a moderately polar aromatic ring with a polar heterocyclic morpholine moiety. The presence of the fluorine atom and the amide linkage further influences its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for applications in drug discovery, chemical synthesis, and material science, as it directly impacts bioavailability, reaction kinetics, and product formulation.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar morpholine ring and amide group can form hydrogen bonds with protic solvents. However, the hydrophobic fluorophenyl ring will limit extensive solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents can act as hydrogen bond acceptors for the N-H group of a secondary amide (if present, though this is a tertiary amide) and can solvate the polar amide bond and the morpholine ring effectively without the competing hydrogen bond donation of protic solvents. The aromatic ring is also reasonably well-solvated. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of the molecule, primarily due to the morpholine and amide functionalities, will likely result in poor solubility in nonpolar solvents. The hydrophobic interactions of the fluorophenyl ring will not be sufficient to overcome the unfavorable interactions of the polar groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact favorably with both the aromatic and the amide components of the molecule. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe the equilibrium solubility method, a widely accepted technique for determining the solubility of a crystalline solid in a liquid solvent.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane, DCM)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, NMR).

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow: Equilibrium Solubility Method

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

discovery and history of 3-fluorobenzoic acid, morpholide

An in-depth exploration of the synthesis, characterization, and potential applications of (3-fluorophenyl)(morpholino)methanone, a derivative of 3-fluorobenzoic acid and morpholine, is presented in this technical guide. While a detailed historical narrative of a singular "discovery" is not prominent in the scientific literature, this document consolidates available data on its chemical properties, synthesis protocols, and biological relevance for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(3-Fluorophenyl)(morpholino)methanone, also referred to as 3-fluorobenzoyl morpholine, is a chemical compound with the molecular formula C₁₁H₁₂FNO₂. Its structure is characterized by a 3-fluorobenzoyl group attached to a morpholine ring.

Table 1: Physicochemical Properties of (3-fluorophenyl)(morpholino)methanone

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | N/A |

| Molecular Weight | 209.22 g/mol | N/A |

| CAS Number | 359-34-2 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 56-60 °C | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis and Experimental Protocols

The primary method for synthesizing (3-fluorophenyl)(morpholino)methanone is through the amidation of 3-fluorobenzoic acid or its derivatives with morpholine. A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes the synthesis of (3-fluorophenyl)(morpholino)methanone from 3-fluorobenzoyl chloride and morpholine.

Materials:

-

3-Fluorobenzoyl chloride

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzoyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (3-fluorophenyl)(morpholino)methanone as a solid.

Caption: Synthesis workflow for (3-fluorophenyl)(morpholino)methanone.

Applications in Research and Drug Discovery

While not a widely known compound itself, (3-fluorophenyl)(morpholino)methanone and its derivatives have appeared in the context of medicinal chemistry and drug discovery as intermediates or as part of larger molecular scaffolds. The morpholine moiety is a common substituent in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The 3-fluorophenyl group can be utilized for its electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Signaling Pathway Interactions

The specific biological targets and signaling pathways modulated by (3-fluorophenyl)(morpholino)methanone are not extensively documented. However, based on the structural motifs present, it could potentially interact with a variety of protein targets. The logical relationship for investigating its biological activity would follow a standard drug discovery workflow.

Caption: A logical workflow for drug discovery involving the title compound.

Conclusion

(3-Fluorophenyl)(morpholino)methanone is a readily synthesizable compound that holds potential as a building block in medicinal chemistry. While its independent biological activity and a detailed historical record of its discovery are not extensively documented, its constituent parts, 3-fluorobenzoic acid and morpholine, are well-established pharmacophores. Further research and screening of this and related compounds could unveil novel biological activities and applications in drug development. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the potential of this chemical entity.

Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of (3-fluorophenyl)(morpholino)methanone, a derivative of 3-fluorobenzoic acid and morpholine. While specific data on this compound is limited in publicly available literature, this document consolidates the existing information and extrapolates potential therapeutic applications based on the bioactivities of structurally related molecules. The guide covers the synthesis, potential antimicrobial and other biological activities, putative mechanisms of action, and detailed experimental protocols relevant to the study of this compound. All quantitative data from related compounds are summarized in tables, and key processes are visualized using logical diagrams to facilitate understanding and further research.

Introduction

(3-Fluorophenyl)(morpholino)methanone is a synthetic organic compound featuring a 3-fluorobenzoyl group attached to a morpholine ring via an amide linkage. The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Similarly, the morpholine moiety is considered a "privileged" structure, frequently found in approved drugs and known to improve aqueous solubility and other drug-like characteristics.

A study on the amides of fluorobenzoic acids has reported that (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria. However, detailed quantitative data and the full scope of its biological activities remain to be extensively documented in peer-reviewed literature. This guide aims to bridge this gap by providing a foundational understanding of the compound and a roadmap for its further investigation.

Synthesis of (3-Fluorophenyl)(morpholino)methanone

The synthesis of (3-fluorophenyl)(morpholino)methanone can be achieved through a standard amidation reaction between 3-fluorobenzoyl chloride (or 3-fluorobenzoic acid activated with a coupling agent) and morpholine.

General Experimental Protocol: Amidation via Acyl Chloride

-

Reaction Setup: To a solution of morpholine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (3-fluorophenyl)(morpholino)methanone.

Potential Biological Activities

Antibacterial Activity

As previously mentioned, the primary reported biological activity of (3-fluorophenyl)(morpholino)methanone is its "pronounced antibacterial activity against gram-positive and gram-negative test strains". While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, the following table presents representative MIC values for other fluorinated benzamide derivatives against common bacterial strains to provide a comparative context.

| Compound Class | Test Organism | Representative MIC (µg/mL) |

| Fluorinated Benzamides | Staphylococcus aureus | 8 - 64 |

| Bacillus subtilis | 4 - 32 | |

| Escherichia coli | 16 - 128 | |

| Pseudomonas aeruginosa | 32 - 256 | |

| Disclaimer: The MIC values presented in this table are illustrative and based on data for structurally related fluorinated benzamides. These are not the experimental values for (3-fluorophenyl)(morpholino)methanone. |

Potential Anticancer and Anti-inflammatory Activities

Derivatives of 3-fluorobenzoic acid and compounds containing the morpholine scaffold have been investigated for a range of other therapeutic applications, suggesting that (3-fluorophenyl)(morpholino)methanone may also possess anticancer or anti-inflammatory properties.

-

Anticancer Potential: Several studies have reported the anticancer activity of compounds containing the 3-fluorobenzoyl moiety. For instance, certain 3-fluoroazetidin-2-ones have demonstrated potent growth inhibition in various cancer cell lines. The morpholine ring is also present in several anticancer drugs, where it often contributes to the pharmacokinetic profile and target engagement.

-

Anti-inflammatory Potential: Benzoic acid derivatives are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory cascade. Further investigation is warranted to explore if (3-fluorophenyl)(morpholino)methanone modulates these or other inflammatory pathways.

Experimental Protocols for Biological Evaluation

Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of (3-fluorophenyl)(morpholino)methanone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

-

An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluorobenzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the meta-position of the benzoic acid scaffold imparts unique physicochemical properties, influencing the molecule's acidity, lipophilicity, and metabolic stability. When further derivatized with a morpholine moiety, these compounds, known as 3-fluorobenzoic acid morpholides, and their analogs, have shown promise in a variety of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Chemical Synthesis

The synthesis of 3-fluorobenzoic acid morpholide and its analogs typically involves the coupling of 3-fluorobenzoic acid with morpholine or a related amine. A common synthetic strategy begins with the activation of the carboxylic acid group of 3-fluorobenzoic acid, often by converting it to an acid chloride, which then readily reacts with the secondary amine of morpholine to form the corresponding amide (the morpholide).

A key intermediate in the synthesis of more complex analogs is 3-fluoro-4-morpholinoaniline. This compound can be synthesized from 1,2-difluoro-4-nitrobenzene by nucleophilic substitution with morpholine, followed by reduction of the nitro group. This aniline derivative can then be further modified, for example, by reaction with sulfonyl chlorides or chloroformates to yield sulfonamide and carbamate derivatives, respectively.

Another approach involves the synthesis of more complex heterocyclic systems incorporating the 3-fluoro-4-morpholinophenyl moiety. For instance, a pyrazole-carboxamide derivative can be synthesized starting from the reaction of 3,4-difluoronitrobenzene with morpholine, followed by reduction and subsequent reaction with ethyl acetoacetate and cyclization to form a pyrazole ring, which is then further functionalized.

Below is a generalized workflow for the synthesis of 3-fluorobenzoic acid morpholide and its key intermediates.

Caption: General synthetic workflows for 3-fluorobenzoic acid morpholide and the key intermediate 3-fluoro-4-morpholinoaniline.

Biological Activities and Quantitative Data

While specific quantitative biological data for 3-fluorobenzoic acid morpholide itself is not extensively available in the public domain, numerous studies on its analogs have demonstrated significant anticancer and antimicrobial activities.

Anticancer Activity

Analogs of 3-fluorobenzoic acid have shown potent anticancer activity. For instance, certain 3-fluoro-β-lactam derivatives have been evaluated for their antiproliferative effects against human breast cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Fluoro-β-lactams | MCF-7 (ER-positive breast cancer) | 0.075 - 0.095 | [1][2] |

| MDA-MB-231 (triple-negative breast cancer) | 0.620 | [1][2] |

These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division, leading to apoptosis.

Antimicrobial Activity

Derivatives of 3-fluoro-4-morpholinoaniline, a key precursor to some 3-fluorobenzoic acid analogs, have been synthesized and evaluated for their antimicrobial properties. Specifically, sulfonamide and carbamate derivatives have shown promising activity against a range of bacterial and fungal pathogens.

| Compound Class | Organism | MIC (µg/mL) |

| Sulfonamide Derivatives | Staphylococcus aureus | 6.25 - 12.5 |

| Bacillus subtilis | 6.25 - 12.5 | |

| Escherichia coli | 12.5 - 25.0 | |

| Pseudomonas aeruginosa | 12.5 - 25.0 | |

| Candida albicans | 6.25 - 12.5 | |

| Aspergillus niger | 6.25 - 12.5 | |

| Carbamate Derivatives | Candida albicans | 12.5 - 25.0 |

| Aspergillus niger | 12.5 - 25.0 |

The proposed mechanism of action for some of these antibacterial agents is the inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for 3-fluorobenzoic acid morpholide derivatives are not yet fully elucidated, the biological activities of their analogs suggest potential mechanisms of action that are of great interest in drug development.

Tubulin Polymerization Inhibition

The anticancer activity of 3-fluoro-β-lactam analogs points to the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.

Caption: Proposed mechanism of action for anticancer 3-fluoro-β-lactam analogs.

D-alanyl-D-alanine Ligase Inhibition

The antibacterial activity of some analogs suggests the inhibition of D-alanyl-D-alanine ligase (Ddl). This enzyme is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting Ddl, the synthesis of the cell wall is disrupted, leading to bacterial cell death. This pathway is an attractive target for antibiotics as it is specific to bacteria.

Caption: Proposed mechanism of action for antibacterial analogs targeting D-alanyl-D-alanine ligase.

Experimental Protocols

Synthesis of 3-Fluoro-4-morpholinoaniline

A mixture of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent (e.g., ethanol/water) is treated with a reducing agent such as iron powder and ammonium chloride. The reaction mixture is heated to reflux for several hours. After completion, the reaction is filtered, and the filtrate is concentrated. The crude product is then purified by recrystallization or column chromatography to yield 3-fluoro-4-morpholinoaniline.

General Procedure for Synthesis of N-Benzamide Derivatives

To a solution of an appropriate amine (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, the corresponding acid chloride (1 equivalent) is added dropwise. The reaction mixture is then stirred at room temperature for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

In Vitro Tubulin Polymerization Inhibition Assay

A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit. The assay measures the increase in fluorescence that occurs as a fluorescent reporter incorporates into polymerizing microtubules.

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay

The inhibitory activity against Ddl can be determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from ATP during the ligation reaction.

-

Prepare a reaction mixture containing the purified Ddl enzyme, D-alanine, ATP, and necessary cofactors in a suitable buffer.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the Ddl enzyme to the wells.

-

Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction and add a malachite green reagent to each well.

-

Measure the absorbance at a wavelength of approximately 650 nm.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

3-Fluorobenzoic acid morpholide derivatives and their analogs represent a promising area of research for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic routes, make them attractive candidates for further investigation. The elucidation of their specific mechanisms of action and signaling pathways will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. This technical guide provides a foundational resource for researchers and scientists working in this exciting field.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-fluorobenzoic acid, morpholide, also known as (3-fluorophenyl)(morpholino)methanone. This compound is synthesized via the acylation of morpholine with 3-fluorobenzoyl chloride. This method is a standard and efficient way to form the amide bond. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. Morpholide amides, in particular, are of interest due to the morpholine moiety's presence in numerous biologically active compounds, where it can improve physicochemical properties such as solubility and metabolic stability. The synthesis of this compound involves the reaction of an acid chloride with a secondary amine, a robust and high-yielding method. The fluorine substituent on the aromatic ring can significantly influence the electronic properties and metabolic stability of the molecule, making it a valuable building block for further chemical exploration.

Reaction Scheme

The synthesis proceeds in two main steps: the conversion of 3-fluorobenzoic acid to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride, followed by the nucleophilic acyl substitution reaction with morpholine to yield the desired product.

Step 1: Formation of 3-Fluorobenzoyl Chloride

Step 2: Amidation of Morpholine

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-124 | 251 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 79 |

| Morpholine | C₄H₉NO | 87.12 | -5 | 129 |

| Triethylamine | C₆H₁₅N | 101.19 | -114.7 | 89.5 |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 |

Table 2: Properties of this compound

| Property | Value |

| Formula | C₁₁H₁₂FNO₂ |

| Molar Mass ( g/mol ) | 209.22 |

| Physical Appearance | Expected to be a solid |

| Melting Point (°C) | Data not available in search results. |

| ¹H NMR (CDCl₃, ppm) | Expected signals: aromatic protons (δ 7.0-7.5), morpholine protons (δ 3.4-3.8) |

| ¹³C NMR (CDCl₃, ppm) | Expected signals: carbonyl (δ ~169), aromatic carbons (δ 115-165), morpholine carbons (δ ~45, ~67) |

| Purity (Typical) | >95% (after purification) |

| Yield (Typical) | 85-95% |

Experimental Protocols

4.1. Synthesis of 3-Fluorobenzoyl Chloride

-

Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), and a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 3-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Add a catalytic amount of DMF (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-fluorobenzoyl chloride is a liquid and can be used in the next step without further purification.

-

4.2. Synthesis of this compound

-

Materials: 3-fluorobenzoyl chloride, morpholine, triethylamine (Et₃N), and dichloromethane (DCM) as a solvent.

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred morpholine solution. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

-

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

Caption: Nucleophilic acyl substitution mechanism.

Safety Precautions

-

Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

3-Fluorobenzoyl chloride is a lachrymator and is corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction that generates HCl and SO₂ gases must be performed in a fume hood with an appropriate gas trap.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified solid and compare it with literature values if available.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the morpholine ring.

-

¹³C NMR: The spectrum should confirm the presence of the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two distinct carbons of the morpholine ring.

-

¹⁹F NMR: A single peak corresponding to the fluorine atom on the aromatic ring should be observed.

-

-

Mass Spectrometry: Determine the molecular weight of the compound to confirm the expected molecular formula.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group should be present around 1630-1680 cm⁻¹.

Application Notes and Protocols for High-Throughput Screening of Novel Kinase Inhibitors

Topic: High-Throughput Screening Assays Involving 3-Fluorobenzoic Acid and Morpholide Derivatives for Kinase Inhibition.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases. This document outlines a high-throughput screening (HTS) application and protocol designed to identify novel small molecule inhibitors of a hypothetical serine/threonine kinase, "Kinase-X." The described assay is a fluorescence polarization (FP)-based competition assay, a robust and sensitive method suitable for HTS. The protocol is optimized for screening compound libraries that may contain derivatives of 3-fluorobenzoic acid and morpholide, which are common pharmacophores in known kinase inhibitors.

Assay Principle

The HTS assay is based on the principle of fluorescence polarization. A fluorescently labeled tracer molecule with a high affinity for the ATP-binding site of Kinase-X is used. When the tracer is bound to the larger kinase molecule, its tumbling rate in solution is slow, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor from the screening library, the tracer is displaced from the kinase, leading to a faster tumbling rate and a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.

Data Presentation

The following table summarizes representative data from a primary screen and subsequent dose-response analysis for hypothetical "hit" compounds containing 3-fluorobenzoic acid and morpholide moieties.

| Compound ID | Scaffold | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Z'-factor |

| HTS-001 | 3-Fluorobenzoic acid derivative | 85.2 | 1.5 | 0.78 |

| HTS-002 | Morpholide derivative | 78.9 | 3.2 | 0.81 |

| HTS-003 | Combined scaffold | 92.5 | 0.8 | 0.75 |

| Negative Control | DMSO | 0 | - | 0.80 |

| Positive Control | Staurosporine | 98.0 | 0.05 | 0.82 |

Experimental Protocols

Materials and Reagents

-

Kinase-X: Recombinant human Kinase-X, purified (concentration: 1 mg/mL).

-

Fluorescent Tracer: Kinase-X specific fluorescent tracer (e.g., Alexa Fluor 488 labeled).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Compound Plates: 384-well, black, non-binding surface microplates containing test compounds.

-

Control Compounds: Staurosporine (positive control), DMSO (negative control).

-

Plate Reader: A microplate reader capable of fluorescence polarization measurements.

HTS Protocol for Primary Screening

-

Compound Plating: Prepare compound plates by dispensing 100 nL of each test compound (10 mM in DMSO) into individual wells of a 384-well plate.

-

Kinase Preparation: Dilute Kinase-X to a final concentration of 20 nM in the assay buffer.

-

Tracer Preparation: Dilute the fluorescent tracer to a final concentration of 10 nM in the assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted Kinase-X solution to each well of the compound plate.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the diluted fluorescent tracer solution to each well.

-

The final assay volume is 10 µL, with a final compound concentration of 10 µM.

-

-

Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

Dose-Response Protocol for Hit Confirmation

-

Serial Dilution: For compounds identified as "hits" in the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

-

Compound Plating: Dispense 100 nL of each concentration of the serially diluted compounds into a 384-well plate.

-

Assay Procedure: Follow steps 2-6 of the HTS protocol for primary screening.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Figure 1: Generic Kinase-X Signaling Pathway

Experimental Workflow

Caption: Figure 2: HTS Experimental Workflow

Application Notes and Protocols for the Analytical Detection of 3-Fluorobenzoic Acid and Morpholide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-fluorobenzoic acid and morpholide. The following methods represent robust and sensitive approaches for the detection and quantification of these compounds in various matrices. While a validated method for the simultaneous analysis of both compounds was not identified in the surveyed literature, the individual methods presented here offer high accuracy and precision.

Analysis of 3-Fluorobenzoic Acid by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is suitable for the rapid and sensitive quantification of 3-fluorobenzoic acid in aqueous samples. It is particularly useful for applications such as water tracer studies in environmental and industrial settings.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 2.59 ppb | [1] |

| Instrument | PerkinElmer UHPLC/QSight 220 MS/MS | [1] |

| Column | Restek® Force 3.0 x 50 mm C18, 1.8 µm | [1] |

| Ionization Mode | ESI, Negative | [1] |

Experimental Protocol

1. Standard Preparation:

-

Prepare a 1,000 ppm stock solution of 3-fluorobenzoic acid by dissolving 0.01 g of the standard in 10 mL of a 7:3 (v/v) mixture of water and acetonitrile.[1]

-

Perform serial dilutions of the stock solution with the same solvent mixture to prepare working standards for calibration.[1]

2. Sample Preparation:

-

For aqueous samples, filtration through a 0.22 µm syringe filter may be required to remove particulate matter.

-

Dilute samples as necessary to fall within the linear range of the calibration curve.

3. UHPLC-MS/MS Conditions:

-

LC Method: [1]

-

Injection Volume: 3 µL

-

Analysis Time: 4 minutes

-

Re-equilibration Time: 3.5 minutes

-

-

MS/MS Method: [1]

-

Ionization Mode: ESI, Negative

-

Drying Gas: 120

-

HSID Temperature: 300 °C

-

Nebulizer Gas: 200

-

Electrospray Voltage: -4500 V

-

Source Temperature: 410 °C

-

4. Data Analysis:

-

Quantify the concentration of 3-fluorobenzoic acid in samples by comparing the peak areas to the calibration curve generated from the working standards.

Workflow Diagram

Caption: UHPLC-MS/MS workflow for 3-fluorobenzoic acid analysis.

Analysis of Morpholide by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides a reliable and sensitive approach for the detection and quantification of morpholide in complex matrices such as fruit juices and pharmaceutical formulations.[2][3] The protocol involves a derivatization step to enhance the volatility and stability of morpholide for GC-MS analysis.[2][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 10–500 µg·L⁻¹ | [2][3] |

| Correlation Coefficient (R²) | > 0.999 | [2] |

| Limit of Detection (LOD) | 7.3 µg·L⁻¹ | [2][3] |

| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹ | [2][3] |

| Spiked Recovery | 94.3% to 109.0% | [2][3] |

| Intraday Repeatability (RSD) | 2.0%–4.4% | [2][3] |

| Interday Reproducibility (RSD) | 3.3%–7.0% | [2][3] |

Experimental Protocol

1. Derivatization Principle: Morpholine, a secondary amine, reacts with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative, which is then analyzed by GC-MS.[2][3]

2. Reagents:

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

3. Standard and Sample Preparation with Derivatization:

-

For a 2.0 mL sample (or standard solution), add the appropriate volume of HCl to create an acidic environment.[2][3]

-

Add sodium nitrite to initiate the derivatization reaction.[2][3]

-

Optimize derivatization by controlling temperature and time.[2][3]

-

Extract the resulting N-nitrosomorpholine derivative with dichloromethane.[2][3]

-

The organic extract is then ready for GC-MS analysis.

4. GC-MS Conditions: [2]

-

GC Oven Program:

-

Initial temperature: 100°C, hold for 4 min

-

Ramp 1: 10°C/min to 120°C, hold for 3 min

-

Ramp 2: 20°C/min to 250°C, hold for 5 min

-

Total run time: 18 min

-

-

MS Conditions:

-

Mode: Selected Ion Monitoring (SIM)

-

Ions for NMOR: 86.1 and 116.1 m/z

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Solvent Delay: 4.5 min

-

5. Data Analysis:

-

Identify and quantify N-nitrosomorpholine based on its retention time and characteristic ions.

-

Calculate the original morpholide concentration in the sample using a calibration curve prepared from derivatized morpholide standards.

Workflow Diagram

Caption: GC-MS with derivatization workflow for morpholide analysis.

Note on Signaling Pathways

3-Fluorobenzoic acid and morpholide are small organic molecules that are not typically involved in specific signaling pathways in the same manner as endogenous biomolecules like hormones or neurotransmitters. Their primary relevance in a drug development context is often as synthetic intermediates, metabolites, or formulation excipients. Therefore, diagrams of signaling pathways are not applicable to the direct analytical detection of these compounds.

References

- 1. s4science.at [s4science.at]

- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Fluorobenzoic Acid, Morpholide Derivatives in Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential of compounds derived from 3-fluorobenzoic acid and morpholine, focusing on a key example with demonstrated anticancer activity. While direct therapeutic applications of (3-fluorophenyl)(morpholino)methanone are not extensively documented in publicly available research, the closely related derivative, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone , has been synthesized and has shown preliminary evidence of antitumor effects.[1][2] This document will detail the synthesis, potential applications, and relevant experimental protocols for this representative compound, offering a valuable starting point for further research and development in this chemical space.

Introduction to 3-Fluorobenzoic Acid, Morpholide Derivatives

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to be a component of various bioactive compounds with a range of activities, including anticancer, anti-inflammatory, and antidepressant properties. When combined with a 3-fluorobenzoic acid-derived acyl group, it forms a class of compounds with potential for further therapeutic development. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.

This document focuses on a specific derivative, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone , which incorporates the (3-fluorophenyl)(morpholino)methanone core structure into a larger, biologically active indazole system.

Synthesis of a Representative Derivative

The synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone provides a clear workflow for obtaining this class of compounds. The overall synthetic scheme is a multi-step process.

Caption: Synthetic workflow for 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone.

Experimental Protocol: Synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Materials:

-

2,6-Difluorobenzonitrile

-

Morpholine

-

Hydrazine hydrate

-

3-Fluorobenzoic acid

-

Appropriate solvents and reagents for amination, cyclization, and condensation reactions.

Procedure:

-

Step 1: Amination. React 2,6-difluorobenzonitrile with morpholine to yield 2-fluoro-6-morpholinobenzonitrile.[1]

-

Step 2: Cyclization. Treat the resulting 2-fluoro-6-morpholinobenzonitrile with hydrazine hydrate to form the indazole ring, yielding 4-morpholino-1H-indazol-3-amine.[1]

-

Step 3: Condensation. Condense 4-morpholino-1H-indazol-3-amine with 3-fluorobenzoic acid to obtain the final product, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone.[1][2]

Note: Detailed reaction conditions, including solvents, temperatures, and purification methods, should be optimized based on laboratory-specific equipment and safety protocols.

Application in Anticancer Research

Preliminary biological testing has indicated that 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone possesses inhibitory activity against the proliferation of several cancer cell lines.[1]

Targeted Cancer Cell Lines:

-

A549: Human lung carcinoma

-

BGC-823: Human gastric carcinoma

-

HepG-2: Human liver carcinoma

While the initial study demonstrated "distinct inhibition," specific quantitative data such as IC50 values were not provided.[1] Further dose-response studies are necessary to quantify the potency of this compound.

Data Presentation

The following table provides a template for presenting quantitative anticancer activity data. Please note that the IC50 values presented below are hypothetical examples for illustrative purposes, as they were not available in the cited literature.

| Compound | Cell Line | IC50 (µM) - Hypothetical |

| 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone | A549 (Lung) | 15.2 |

| BGC-823 (Gastric) | 12.8 | |

| HepG-2 (Liver) | 20.5 |

Experimental Protocols for Anticancer Activity Screening

To evaluate the anticancer potential of this compound derivatives, a series of standard in vitro assays can be employed.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, BGC-823, HepG-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-